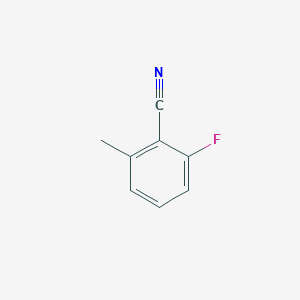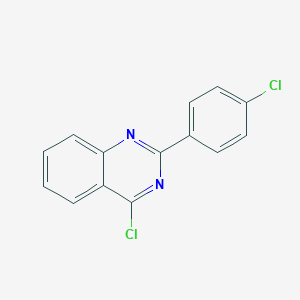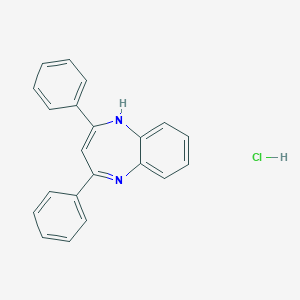
2,4-Diphenyl-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-1H-1,5-benzodiazepine (DPB) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. DPB belongs to the benzodiazepine class of compounds, which are known for their therapeutic effects on anxiety, epilepsy, and insomnia. DPB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-1H-1,5-benzodiazepine is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and drugs that enhance GABAergic neurotransmission are known to have anxiolytic and sedative effects. 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to enhance GABAergic neurotransmission, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that 2,4-Diphenyl-1H-1,5-benzodiazepine can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to inhibit the replication of herpes simplex virus, which may contribute to its anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Diphenyl-1H-1,5-benzodiazepine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 2,4-Diphenyl-1H-1,5-benzodiazepine also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for the study of 2,4-Diphenyl-1H-1,5-benzodiazepine. One area of research could focus on the development of 2,4-Diphenyl-1H-1,5-benzodiazepine derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of 2,4-Diphenyl-1H-1,5-benzodiazepine, particularly its potential therapeutic effects on anxiety, epilepsy, and insomnia. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine could be studied for its potential applications in the treatment of viral infections, such as herpes simplex virus. Overall, the study of 2,4-Diphenyl-1H-1,5-benzodiazepine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 2,4-Diphenyl-1H-1,5-benzodiazepine involves the condensation of o-phenylenediamine with benzophenone in the presence of phosphorus oxychloride. This reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of 2,4-Diphenyl-1H-1,5-benzodiazepine can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2,4-Diphenyl-1H-1,5-benzodiazepine has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that 2,4-Diphenyl-1H-1,5-benzodiazepine has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4-Diphenyl-1H-1,5-benzodiazepine has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Furthermore, 2,4-Diphenyl-1H-1,5-benzodiazepine has been shown to have anti-viral properties, with studies demonstrating its ability to inhibit the replication of herpes simplex virus.
Propriétés
Numéro CAS |
5450-63-5 |
|---|---|
Nom du produit |
2,4-Diphenyl-1H-1,5-benzodiazepine |
Formule moléculaire |
C21H17ClN2 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2,4-diphenyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-15,22H |
Clé InChI |
PZRXQNCXDUBZHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4.Cl |
Autres numéros CAS |
5450-63-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



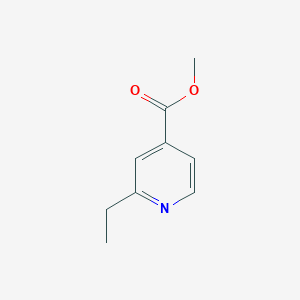
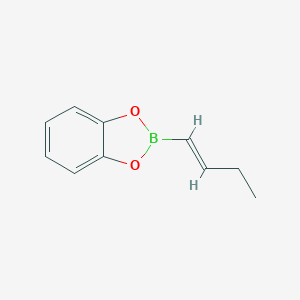

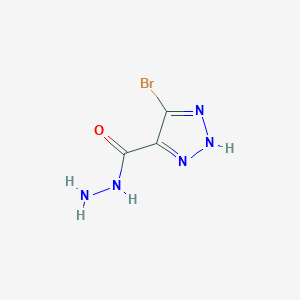
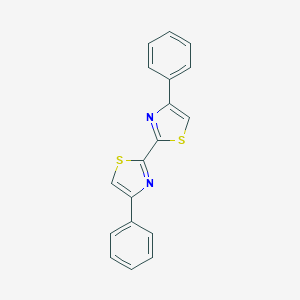
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
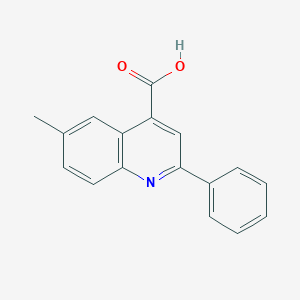
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)
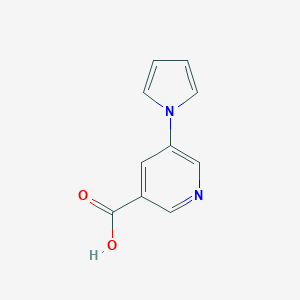
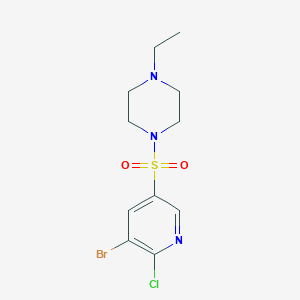

![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
